molecular formula C9H10N4OS B2463169 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 492426-57-0

1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2463169
CAS No.: 492426-57-0
M. Wt: 222.27
InChI Key: LHQJWKNRHQBZDG-UHFFFAOYSA-N
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Description

1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains both thiazole and pyrazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .

Preparation Methods

The synthesis of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds such as:

  • 1-ethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
  • 1-ethyl-1H-pyrazole-5-carboxamide
  • 2-aminothiazole derivatives

These compounds share similar structural features but may differ in their biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which contribute to its diverse biological activities .

Properties

IUPAC Name

2-ethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-2-13-7(3-4-11-13)8(14)12-9-10-5-6-15-9/h3-6H,2H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQJWKNRHQBZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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